2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
The compound is a complex organic molecule that contains a pyrazolo[1,5-a][1,4]diazepine core, which is a type of nitrogen-containing heterocyclic compound . This core is a valuable scaffold for drug design and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar pyrazolo-diazepine compounds typically involves a series of reactions including condensation, cyclization, and functional group interconversions .Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a][1,4]diazepine core, which is a bicyclic structure containing two nitrogen atoms. It also has a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the rings, which can act as nucleophiles or bases in chemical reactions. The pyridine ring can also participate in electrophilic substitution reactions .Properties
IUPAC Name |
2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-3-16(12-19-4-1)14-22-7-9-23(10-8-22)15-17-11-18-13-20-5-2-6-24(18)21-17/h1,3-4,11-12,20H,2,5-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDKNENADYPEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CN3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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